4-(Trifluoromethoxy)cyclohexanol (CAS: 2231672-89-0) is a specialized fluorinated alicyclic building block primarily utilized in medicinal chemistry, agrochemical development, and advanced materials synthesis. Featuring a highly electronegative and lipophilic trifluoromethoxy (-OCF3) group at the 4-position of a cyclohexanol ring, this compound serves as a critical precursor for introducing the -OCF3 pharmacophore into aliphatic systems [1]. Unlike aromatic trifluoromethoxy derivatives, which are widely commercially available, aliphatic -OCF3 compounds are synthetically challenging to construct de novo, making this pre-functionalized building block highly valuable for procurement. It offers a unique combination of high metabolic stability, enhanced lipophilicity, and specific conformational preferences, making it a superior choice for optimizing the pharmacokinetic profiles of target molecules compared to standard methoxy or trifluoromethyl analogs [2].
Substituting 4-(trifluoromethoxy)cyclohexanol with generic alternatives like 4-(trifluoromethyl)cyclohexanol, 4-methoxycyclohexanol, or unsubstituted cyclohexanol fundamentally alters the physicochemical and structural properties of the downstream product. The -OCF3 group possesses a unique "pseudohalogen" character; it provides the high lipophilicity and metabolic resistance of a -CF3 group but with the conformational flexibility and oxygen-linked geometry of a methoxy group [1]. Specifically, the steric bulk (A-value) of the -OCF3 group is significantly lower than that of the -CF3 group, leading to different equatorial/axial conformational equilibria in the cyclohexane ring. Furthermore, unlike the -OCH3 group, which is highly susceptible to oxidative metabolism (O-demethylation) by cytochrome P450 enzymes, the -OCF3 group is metabolically inert [2]. Consequently, substituting this specific building block compromises either the metabolic stability or the 3D spatial arrangement of the final active pharmaceutical ingredient (API), leading to failed efficacy or rapid clearance in vivo.
The steric demand of the substituent at the 4-position dictates the conformational equilibrium of the cyclohexane ring. Dynamic 19F NMR studies reveal that the -OCF3 group has an A-value of approximately 0.6 kcal/mol, which is significantly lower than the rigid -CF3 group (A-value ~2.1 kcal/mol) [1]. This allows 4-(trifluoromethoxy)cyclohexanol derivatives to access axial conformations more readily than their -CF3 counterparts.
| Evidence Dimension | Conformational free energy (A-value) |
| Target Compound Data | ~0.6 kcal/mol (for -OCF3) |
| Comparator Or Baseline | 4-(Trifluoromethyl)cyclohexanol: ~2.1 kcal/mol (for -CF3) |
| Quantified Difference | ~1.5 kcal/mol lower steric penalty for the axial conformer. |
| Conditions | Dynamic 19F NMR spectroscopy in solution. |
The lower A-value allows the cyclohexane ring to adopt different conformational states compared to the rigid equatorial-locked -CF3 analog, which is critical for optimizing receptor binding interactions in drug discovery.
The introduction of the -OCF3 group dramatically alters the lipophilicity of the molecule. The Hansch lipophilicity parameter (π) for the -OCF3 group is +1.04, whereas the standard methoxy (-OCH3) group has a π value of -0.02 [1]. This means that replacing a methoxycyclohexanol building block with 4-(trifluoromethoxy)cyclohexanol increases the partition coefficient by over an order of magnitude without adding additional carbon atoms.
| Evidence Dimension | Hansch lipophilicity parameter (π) |
| Target Compound Data | +1.04 (for -OCF3) |
| Comparator Or Baseline | 4-Methoxycyclohexanol: -0.02 (for -OCH3) |
| Quantified Difference | +1.06 π units (over 10-fold increase in partition coefficient contribution). |
| Conditions | Standard octanol-water partition coefficient calculations. |
Procuring the -OCF3 derivative directly imparts a massive boost in lipophilicity and membrane permeability, a vital factor for designing CNS-penetrant drugs or highly active agrochemicals.
De novo late-stage trifluoromethoxylation of aliphatic alcohols or unactivated C(sp3)-H bonds is notoriously difficult, often requiring expensive reagents (e.g., Togni's reagent or bis(trifluoromethyl)peroxide) and specialized photochemical setups, typically yielding <40% of the desired product [1]. Procuring pre-functionalized 4-(trifluoromethoxy)cyclohexanol allows chemists to bypass these low-yielding steps entirely, utilizing the secondary alcohol as a reliable handle for standard transformations (e.g., oxidation, substitution) with near-quantitative yields.
| Evidence Dimension | Synthesis yield and step count for aliphatic -OCF3 incorporation |
| Target Compound Data | 1-step incorporation (purchased as a pre-functionalized building block) |
| Comparator Or Baseline | De novo late-stage trifluoromethoxylation: Multi-step, <40% yield |
| Quantified Difference | Eliminates 2-3 synthetic steps and avoids the use of unstable, expensive, or hazardous trifluoromethoxylation reagents. |
| Conditions | Standard API manufacturing workflows vs. advanced photochemical C-O functionalization. |
Procuring the pre-functionalized compound bypasses notoriously difficult and low-yielding late-stage aliphatic trifluoromethoxylation, directly streamlining scale-up and reducing cost of goods.
Utilizing the high lipophilicity (+1.04 π value) and metabolic stability of the -OCF3 group to enhance blood-brain barrier penetration in neuroactive drugs, such as norepinephrine transporter inhibitors [1].
Replacing methoxy-cyclohexyl moieties with the -OCF3 analog to prevent rapid oxidative degradation, thereby extending the environmental half-life and efficacy of pesticides and fungicides [2].
Leveraging the low A-value of the -OCF3 group to create nematic liquid crystalline materials with specific electro-optical properties, high thermal stability, and low viscosity for TFT-addressed TN-LCDs [3].
Using the secondary alcohol as a versatile, high-yield handle for oxidation (to 4-(trifluoromethoxy)cyclohexanone) or activation (tosylation/mesylation) in multi-step API manufacturing workflows, avoiding hazardous late-stage fluorination [4].